molecular formula C17H28N4O3 B5531681 9-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one

9-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5531681
M. Wt: 336.4 g/mol
InChI Key: LXCULPGCZTYULW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Spirocyclic compounds, such as the one , are typically synthesized through multi-step reactions that may involve cyclization, spirocyclization, and functional group transformations. The synthesis of similar spirocyclic compounds has been reported, where key steps include the construction of the diazaspiro[5.5]undecane core followed by the introduction of functional groups such as the oxadiazole ring (Rice et al., 1964).

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by the spiro linkage, which significantly influences the compound's conformation and, consequently, its reactivity and interaction with biological targets. X-ray crystallography and NMR spectroscopy are commonly used techniques for elucidating the structure of such compounds, providing detailed information about their stereochemistry and conformation (Peori et al., 1998).

properties

IUPAC Name

9-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3/c1-3-14-18-16(19-24-14)20-10-7-17(8-11-20)6-5-15(22)21(13-17)9-4-12-23-2/h3-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCULPGCZTYULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)N2CCC3(CCC(=O)N(C3)CCCOC)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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